REACTION_SMILES
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[Br:15][CH2:16][CH2:17][O:18][CH2:19][CH2:20][Br:21].[CH3:1][O:2][C:3]([CH2:4][c:5]1[cH:6][c:7]([Br:11])[cH:8][cH:9][cH:10]1)=[O:12].[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[H-:13].[Na+:14]>>[CH3:1][O:2][C:3]([C:4]1([c:5]2[cH:6][c:7]([Br:11])[cH:8][cH:9][cH:10]2)[CH2:16][CH2:17][O:18][CH2:19][CH2:20]1)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCOCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COC(=O)C1(c2cccc(Br)c2)CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |